![molecular formula C17H19NO6S2 B2509032 1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine CAS No. 1797342-66-5](/img/structure/B2509032.png)
1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Copper-Catalyzed Synthesis of Azetidine Derivatives
The study presented in the first paper demonstrates the synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives through a copper-catalyzed multicomponent reaction. This process involves terminal alkynes, sulfonyl azides, and carbodiimides, and proceeds without the need for a base, under mild conditions, yielding good to excellent results. The mechanism is suggested to involve a [2 + 2] cycloaddition .
Rhodium-Catalyzed Synthesis of Fused Pyrimidine Derivatives
In the second paper, the authors developed a synthetic application using N-sulfonyl-1,2,3-triazoles as a 1-aza-[4C] synthon. This method employs a 1,2-shift reaction of an α-imine rhodium carbene for the synthesis of fused pyrimidine derivatives. The strained 2H-azirine ring's high reactivity enables the cyclization of electron-deficient dienes with electron-deficient dienophiles. The study reports good compatibility with common functionalities and excellent chemoselectivity .
Synthesis of 3-Acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines
The third paper describes the synthesis of enantiomers of trans-3-acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines and related compounds. Starting from 4-hydroxymethyl-2-azetidinone, which itself is synthesized from L-malic acid, the authors detail the preparation of new amidine-N-sulfonic acid for sulfonation at the N-1 position. Additionally, the antibacterial properties of the 4-acetoxymethyl derivatives are discussed .
X-ray Structural Investigation of Azetidinones
The fourth paper focuses on the synthesis and structural investigation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones. The study includes the synthesis of trans and cis isomers and an X-ray diffraction analysis of the trans isomer, providing detailed crystallographic data and comparing the solid-state structure with NMR studies in solution .
Gold(I)-Catalyzed Synthesis of Pyrroles
In the fifth paper, the authors explore a gold(I)-catalyzed rearrangement of N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives with various alcohols to produce 2,5-disubstituted pyrroles. The study confirms the cyclization/nucleophilic substitution/elimination mechanism through iodide or deuterium trappings and kinetic studies, yielding excellent results .
Chemical Modification of Sulfazecin
The sixth paper discusses the chemical modification of sulfazecin, leading to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These derivatives exhibit potent antimicrobial activities, particularly against gram-negative bacteria and β-lactamase-producing bacteria. The study also investigates the cycloaddition reaction used in the synthesis, providing insights into the possible intermediates and their conversion into β-lactams .
Synthesis of 1,3-Disubstituted Azetidine Derivatives
Lastly, the seventh paper describes a convenient synthesis method for 1,3-disubstituted azetidine derivatives. The process involves the condensation of an azetidine building block with sulfonylated carbamic acid methyl ester, followed by quenching the imidoyl chloride with amines. The paper highlights the preparation of different derivatives by substituting benzhydrol and benzenesulfonamide into the core structure .
Scientific Research Applications
Metal-Free Coupling for Synthesis
A study by Allwood et al. (2014) presents a metal-free coupling procedure for saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This method facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including oxetanes, piperidines, and azetidines, offering a simple, two-step synthesis from parent ketones (Allwood et al., 2014).
Gold-Catalyzed Synthesis of Pyrroles
Pertschi et al. (2017) describe a gold-catalyzed cascade synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidines. This process showcases the application of azetidine derivatives in synthesizing complex heterocyclic structures, which have significant potential in medicinal chemistry (Pertschi et al., 2017).
Enantiomerically Pure α- and β-Amino Acid Derivatives
Satoh and Fukuda (2003) report a synthesis method for optically active sulfinylaziridines, leading to the creation of enantiomerically pure β,β-disubstituted β-amino acid derivatives. This method highlights the utility of azetidine and its derivatives in the synthesis of complex amino acid derivatives with potential applications in pharmaceuticals (Satoh & Fukuda, 2003).
Synthesis of Substituted Azetidinones
Jagannadham et al. (2019) explore the design of 2-azetidinones scaffolds, highlighting their importance due to biological and pharmacological potencies. The study effectively synthesizes derivatives of 2-azetidinones, demonstrating the compound's relevance in developing medicinally and pharmaceutically significant heterocyclic motifs (Jagannadham et al., 2019).
properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-23-13-6-8-15(9-7-13)25(19,20)17-11-18(12-17)26(21,22)16-5-3-4-14(10-16)24-2/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPRJUZJAEIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.